1,2,4-Trifluoro-5-(methylsulfonyl)benzene
Overview
Description
1,2,4-Trifluoro-5-(methylsulfonyl)benzene is an organic compound with the molecular formula C7H5F3O2S and a molecular weight of 210.2 g/mol . This compound is characterized by the presence of three fluorine atoms and a methylsulfonyl group attached to a benzene ring. It is primarily used in research settings, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trifluoro-5-(methylsulfonyl)benzene can be synthesized through various methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trifluoro-5-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the methylsulfonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
1,2,4-Trifluoro-5-(methylsulfonyl)benzene has several applications in scientific research:
Materials Science: The compound’s unique properties make it useful in the design and synthesis of new materials with specific electronic or optical characteristics.
Biology and Medicine: Research into the biological activity of derivatives of this compound can lead to the discovery of new drugs or therapeutic agents.
Mechanism of Action
The mechanism of action of 1,2,4-Trifluoro-5-(methylsulfonyl)benzene largely depends on its chemical structure and the specific reactions it undergoes. The trifluoromethyl group is known to influence the electronic properties of the benzene ring, making it more reactive in certain types of chemical reactions. The methylsulfonyl group can act as an electron-withdrawing group, further modifying the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trifluorobenzene: Lacks the methylsulfonyl group, making it less reactive in certain types of reactions.
1,2-Difluoro-4-(methylsulfonyl)benzene: Contains one less fluorine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness
1,2,4-Trifluoro-5-(methylsulfonyl)benzene is unique due to the combination of the trifluoromethyl and methylsulfonyl groups, which impart distinct electronic and steric properties. These properties make it a valuable compound in various research applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Properties
IUPAC Name |
1,2,4-trifluoro-5-methylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDVSIZGMYQNOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675004 | |
Record name | 1,2,4-Trifluoro-5-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845616-49-1 | |
Record name | 1,2,4-Trifluoro-5-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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